![molecular formula C7H6F3IN2 B14844693 [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)
[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that features a pyridine ring substituted with iodine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine or trifluoromethyl groups may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups, resulting in simpler pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced pyridine derivatives with the removal of iodine or trifluoromethyl groups.
Substitution: Substituted pyridine derivatives with various functional groups replacing the iodine or trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It is used in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Wirkmechanismus
The mechanism of action of [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of iodine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Vergleich Mit ähnlichen Verbindungen
- [6-Iodo-2-(trifluoromethyl)pyridin-4-yl]amine
- [4-Iodo-2-(trifluoromethyl)pyridin-6-yl]amine
- [2-Iodo-4-(trifluoromethyl)pyridin-6-yl]amine
Uniqueness: The unique combination of iodine and trifluoromethyl groups on the pyridine ring of [6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine imparts distinct chemical properties such as high electronegativity and steric hindrance, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C7H6F3IN2 |
|---|---|
Molekulargewicht |
302.04 g/mol |
IUPAC-Name |
[6-iodo-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)4-1-5(3-12)13-6(11)2-4/h1-2H,3,12H2 |
InChI-Schlüssel |
HZKHZZDXVVTRNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CN)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


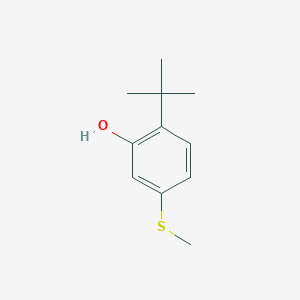
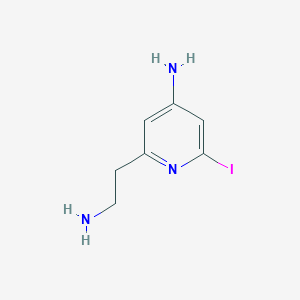
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)
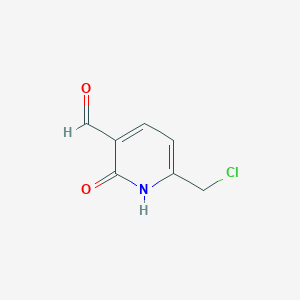
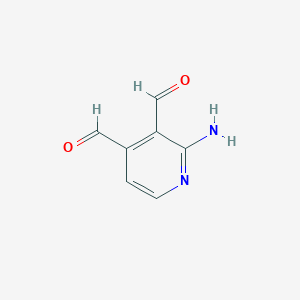
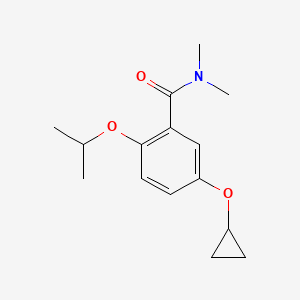
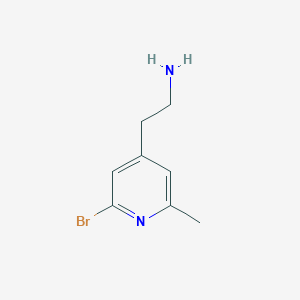


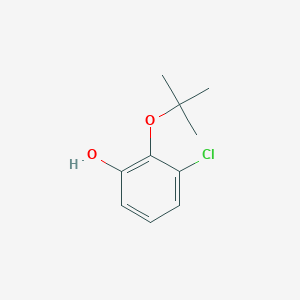
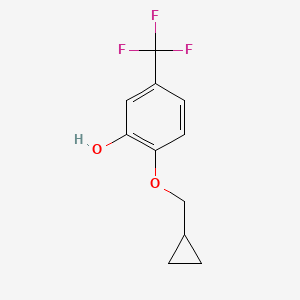

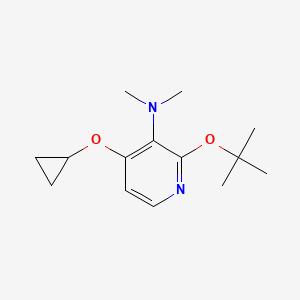
![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
